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Compound of Interest

Compound Name: 1-Bromo-7-phenylheptane

Cat. No.: B1273157 Get Quote

An In-Depth Technical Guide to 1-Bromo-7-phenylheptane: Properties, Synthesis, and

Applications

Introduction
1-Bromo-7-phenylheptane is a bifunctional organic compound of significant interest to

researchers in synthetic chemistry, materials science, and drug development. Structurally, it is

characterized by a seven-carbon aliphatic chain, which provides flexibility and hydrophobicity.

At one terminus of this chain is a bromine atom, a versatile reactive handle for numerous

chemical transformations. At the other end is a phenyl group, which imparts aromatic properties

and can engage in specific molecular interactions such as π-stacking. This unique combination

makes 1-Bromo-7-phenylheptane an invaluable building block for constructing more complex

molecules, serving as a linker to connect different functional moieties, and introducing a

defined phenylalkyl fragment into target structures. This guide provides a comprehensive

overview of its core properties, a detailed synthesis protocol with mechanistic insights, its

potential applications, and essential safety information.

Part 1: Core Molecular Profile and Physicochemical
Data
The fundamental identity and physical characteristics of a compound are the bedrock of its

application in research. 1-Bromo-7-phenylheptane is identified by a unique CAS number and

possesses a defined molecular structure and weight. These properties are summarized below.
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Table 1: Key Identifiers and Properties of 1-Bromo-7-phenylheptane

Property Value Source(s)

IUPAC Name 1-bromo-7-phenylheptane [1]

Synonyms
(7-bromoheptyl)benzene, 7-

bromoheptylbenzene
[1][2][3][4]

CAS Number 78573-85-0 [1][2][5]

Molecular Formula C₁₃H₁₉Br [1][2][4][5]

Molecular Weight 255.19 g/mol [1][2][3][5]

| Appearance | Yellow oil |[6] |

Table 2: Physicochemical Data

Property Value Conditions Source(s)

Boiling Point 84 - 88 °C at 0.2 mmHg [6]

Density 1.17 g/cm³ Not Specified [3]

| Refractive Index | 1.5220 | at 24 °C |[6] |

Part 2: Synthesis and Mechanistic Rationale
The synthesis of 1-Bromo-7-phenylheptane is most effectively achieved through the reaction

of a dihaloalkane with an organometallic phenylating agent. This approach leverages the

differential reactivity of the reactants to achieve a monosubstituted product.

Synthetic Rationale and Causality
The selected protocol involves the reaction of 1,7-dibromoheptane with phenyllithium.[6] This is

a classic example of nucleophilic substitution where the highly nucleophilic phenyl anion from

phenyllithium attacks one of the electrophilic carbon atoms bonded to bromine in 1,7-

dibromoheptane.
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Key Experimental Choices Explained:

Reagents: 1,7-dibromoheptane provides the seven-carbon backbone with two leaving

groups. Phenyllithium serves as a potent source of the phenyl nucleophile. Using a 1:1

stoichiometric ratio of these reactants is crucial to favor monosubstitution and minimize the

formation of the disubstituted side product, 1,7-diphenylheptane.[6]

Solvent: Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the

lithium cation, enhancing the reactivity of the phenyllithium.

Temperature Control: The reaction is conducted at very low temperatures (-40 °C to -30 °C)

during the addition of phenyllithium.[6] This is a critical control measure. Organolithium

reagents are extremely reactive and can participate in side reactions, such as elimination or

metal-halogen exchange. Low temperatures mitigate these undesired pathways, ensuring

the reaction proceeds cleanly via the intended Sₙ2 mechanism. Allowing the reaction to

slowly warm to room temperature ensures it goes to completion.[6]

Detailed Experimental Protocol
The following protocol is adapted from a reported synthesis of 1-Bromo-7-phenylheptane.[6]

Preparation: To a stirred solution of 1,7-dibromoheptane (49 g, 0.18 mol) in 300 mL of

tetrahydrofuran (THF), cool the mixture to between -40 °C and -30 °C under a nitrogen

atmosphere.

Reagent Addition: Add a 2.0M solution of phenyllithium in cyclohexane-ether (15 g, 0.18 mol)

dropwise over a period of 3 hours, maintaining the low temperature.

Reaction Progression: After addition is complete, allow the reaction to stir at a temperature

between -20 °C and -10 °C for 3 hours.

Equilibration: Let the reaction mixture naturally warm to room temperature and continue

stirring overnight.

Quenching and Extraction: Carefully and slowly dilute the reaction with 50 mL of water.

Extract the aqueous layer with diethyl ether (2 x 150 mL).
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Workup: Combine the organic layers, dry them over sodium sulfate (Na₂SO₄), and

concentrate the solution under reduced pressure to yield a yellow oil.

Purification: Purify the crude product by distillation through a Vigreaux column to obtain 1-
Bromo-7-phenylheptane (boiling point 84-88 °C at 0.2 mmHg).

Synthesis Workflow Diagram
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Caption: Synthetic workflow for 1-Bromo-7-phenylheptane.
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Part 3: Applications in Research and Drug
Development
The utility of 1-Bromo-7-phenylheptane stems from its identity as a versatile synthetic building

block. While specific, direct applications are often proprietary, its structural features point to

clear roles in several research domains.

Role as a Bifunctional Synthetic Intermediate
The compound's primary value lies in its two distinct functionalities.

The Bromo Terminus: The carbon-bromine bond is a prime site for nucleophilic substitution

(Sₙ2) reactions. This allows the covalent attachment of the 7-phenylheptyl moiety to a vast

array of nucleophiles, including amines, thiols, alcohols, and carboxylates, to form more

complex molecules. The bromine can also be used to form an organometallic Grignard

reagent, which can then react with electrophiles like aldehydes or ketones to form new

carbon-carbon bonds.

The Phenyl Terminus: The phenyl group provides a hydrophobic domain and can participate

in non-covalent π-stacking interactions, which is often crucial for binding to biological targets

like proteins or DNA. It can also be a site for electrophilic aromatic substitution to add further

functionality if required.

Utility as a Molecular Linker and Spacer
In drug discovery and chemical biology, it is often necessary to connect two molecular entities,

such as a pharmacophore and a reporter tag, or two different protein-binding fragments. The

seven-carbon chain of 1-Bromo-7-phenylheptane serves as a flexible, hydrophobic spacer.[7]

This linker can be crucial for optimizing the pharmacokinetic properties of a drug candidate or

for positioning functional groups at an optimal distance for biological activity.[7]

The "Bromine Advantage" in Drug Design
The inclusion of halogens, particularly bromine, is a recognized strategy in modern medicinal

chemistry.[8] The bromine atom in a molecule can form a "halogen bond"—a non-covalent

interaction between the electropositive region on the halogen (the σ-hole) and a nucleophilic

site on a biological target. This interaction can significantly enhance binding affinity and
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specificity, potentially improving the potency and efficacy of a drug.[8] 1-Bromo-7-
phenylheptane serves as a precursor to molecules that can leverage this effect.

Conceptual Application Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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